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molecular formula C13H18BrNO2 B8428091 1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

Cat. No. B8428091
M. Wt: 300.19 g/mol
InChI Key: DSXRSGSJHQMTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592358B2

Procedure details

3.4 mL (3.40 mmol) of a lithium aluminum hydride solution (1M in THF) was added under argon at 0° C. to a solution of 1.00 g (3.35 mmol) of 5-bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde (Example 24.1a) in 20 mL of THF and the mixture was stirred for 2 hours at RT. A further 6.8 mL of lithium aluminum hydride solution (1M in THF) was added and the mixture was stirred for 2 hours at RT. The reaction mixture was slowly combined with sat. aqueous ammonium chloride solution and the aqueous phase was exhaustively extracted with EtOAc. The combined organic extracts were dried over magnesium sulfate and evaporated down in vacuo. As some starting material could still be detected, the reaction was repeated with 1.7 mL of lithium aluminum hydride solution (1M in THF) and the working up was repeated. Yield: 0.82 g (81% of theoretical); C13H18BrNO2 (M=300.192); calc.: molpeak (M+H)+: 300/302 (Br); found: molpeak (M+H)+: 300/302 (Br); HPLC-MS: 4.62 minutes (method A).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:16][CH2:17][CH2:18][N:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[C:12]([CH:15]=1)[CH:13]=[O:14].[Cl-].[NH4+]>C1COCC1>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:16][CH2:17][CH2:18][N:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[C:12]([CH2:13][OH:14])[CH:15]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OCCN1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at RT
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
4.62 minutes (method A)
Duration
4.62 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)CO)OCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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